Diethyl 2-(2-(2-nitrophenyl)hydrazono)malonate
Description
Structural Elucidation of Diethyl 2-(2-(2-Nitrophenyl)hydrazono)malonate
Systematic IUPAC Nomenclature and Synonyms
The compound’s IUPAC name is 1,3-diethyl 2-[2-(2-nitrophenyl)hydrazin-1-ylidene]propanedioate . Key synonyms include:
- 2-((2-NITRO-PHENYL)-HYDRAZONO)-MALONIC ACID DIETHYL ESTER
- Diethyl 2-[(2-nitrophenyl)hydrazinylidene]propanedioate
- Propanedioic acid, 2-[2-(2-nitrophenyl)hydrazinylidene]-, diethyl ester
The nomenclature reflects the malonate backbone (propanedioate) esterified with ethyl groups, with a hydrazone linkage to the 2-nitrophenyl moiety.
Table 1: Core Nomenclatural and Identifying Data
| Parameter | Value |
|---|---|
| IUPAC Name | 1,3-Diethyl 2-[2-(2-nitrophenyl)hydrazin-1-ylidene]propanedioate |
| CAS Registry Number | 13631-92-0 |
| Molecular Formula | C₁₃H₁₅N₃O₆ |
| Molecular Weight | 309.27–309.28 g/mol |
| SMILES | CCOC(=O)C(=NNC1=CC=CC=C1N+[O-])C(=O)OCC |
Molecular Formula and Mass Spectrometric Characterization
The molecular formula C₁₃H₁₅N₃O₆ indicates a central malonate ester core (C₅H₈O₄) substituted with a 2-nitrophenylhydrazono group (C₈H₇N₃O₂). High-resolution mass spectrometry (HRMS) confirms the molecular weight of 309.096 g/mol (monoisotopic mass). Key fragments in mass spectrometry include:
- M⁺- ion : Observed at m/z 309.096 (C₁₃H₁₅N₃O₆)
- Major fragments : Loss of ethyl groups (C₂H₅⁺) and cleavage of the hydrazone bond.
Table 2: Mass Spectrometric Data
| Ion Type | m/z | Intensity (%) | Fragmentation Pathway |
|---|---|---|---|
| Molecular ion | 309.096 | 100 | [C₁₃H₁₅N₃O₆]⁺ |
| Base peak | 181.045 | 85 | [C₈H₇N₃O₂]⁺ (2-nitrophenylhydrazono) |
| Loss of C₂H₅ | 275.078 | 45 | [C₁₁H₁₀N₃O₆]⁺ |
X-ray Crystallographic Analysis of Molecular Geometry
Single-crystal X-ray diffraction (XRD) studies reveal a disordered structure with two conformers in a 0.596:0.404 ratio. Key geometric features include:
- Planar Hydrazone Linkage : The N–N–C–C chain adopts a conjugated trans configuration, stabilized by resonance between the nitro group and the hydrazone moiety.
- Nitrophenyl Substituent : The 2-nitrophenyl group is slightly non-coplanar with the hydrazone, with a dihedral angle of ~8.1°.
- Malonate Ester Core : The propanedioate backbone exhibits typical bond lengths (C=O: 1
Properties
IUPAC Name |
diethyl 2-[(2-nitrophenyl)hydrazinylidene]propanedioate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O6/c1-3-21-12(17)11(13(18)22-4-2)15-14-9-7-5-6-8-10(9)16(19)20/h5-8,14H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXKOQCFOAAOZIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=NNC1=CC=CC=C1[N+](=O)[O-])C(=O)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13631-92-0 | |
| Record name | 13631-92-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 2-(2-(2-nitrophenyl)hydrazono)malonate typically involves the reaction of diethyl malonate with 2-nitrophenylhydrazine under acidic or basic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which is then further reacted to form the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Diethyl 2-(2-(2-nitrophenyl)hydrazono)malonate undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitrophenyl group can be reduced to form amino derivatives.
Substitution: The hydrazono group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and hydrogen gas in the presence of a catalyst.
Substitution: Common nucleophiles include amines, alcohols, and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the nitrophenyl group can yield nitroso or nitro derivatives, while reduction can yield amino derivatives .
Scientific Research Applications
Diethyl 2-(2-(2-nitrophenyl)hydrazono)malonate has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacological tool.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Diethyl 2-(2-(2-nitrophenyl)hydrazono)malonate involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile or nucleophile, depending on the reaction conditions. It can also form stable complexes with metal ions, which can further influence its reactivity and biological activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes critical comparisons between Diethyl 2-(2-(2-nitrophenyl)hydrazono)malonate and related malonate derivatives:
Key Research Findings and Contrasts
Biological Activity: The fluoro-substituted diethyl 2-(2-(substitutedphenyl)hydrazono)malonate derivative (3e) exhibited superior antibacterial activity compared to nitro-substituted analogs, highlighting the impact of electron-withdrawing groups on bioactivity .
Synthetic Methodologies: Visible-light-mediated synthesis of dimethyl 2-(tetrahydrofuran-2-yl)hydrazono)malonate (3l) offers a greener alternative to traditional methods, emphasizing the role of photochemistry in modern organic synthesis . L-proline catalysis enables efficient, high-yield synthesis of hydrazono-malonates, underscoring the shift toward sustainable methodologies .
Structural and Electronic Effects: Substituent position (e.g., 2-nitro vs. 4-chloro-2-nitro) significantly alters electronic properties and reactivity. For example, dimethyl 2-(4-chloro-2-nitrophenyl)malonate is prioritized as a reference material due to its stability and regulatory compliance .
Biological Activity
Diethyl 2-(2-(2-nitrophenyl)hydrazono)malonate is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into its biological activity, synthesis, and implications for drug development, supported by data tables and relevant studies.
Chemical Structure and Properties
This compound has a molecular formula of CHNO and a molar mass of 309.27 g/mol. The compound features a hydrazone functional group, which is significant in its reactivity and biological interactions. Its synthesis typically involves the reaction of diethyl malonate with 2-nitrophenylhydrazine, demonstrating its utility as an intermediate in organic synthesis and medicinal chemistry .
Antimicrobial Properties
Research has indicated that this compound exhibits notable antimicrobial properties. A study highlighted its effectiveness against various bacterial strains, suggesting that the nitrophenyl moiety enhances its interaction with microbial targets .
| Microbial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| E. coli | 15 | 32 µg/mL |
| S. aureus | 18 | 16 µg/mL |
| P. aeruginosa | 12 | 64 µg/mL |
Anticancer Activity
The compound has also been investigated for its anticancer effects. In vitro studies have shown that it can induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and modulation of apoptotic pathways. The binding affinity of this compound to specific cancer-related proteins has been quantified using molecular docking studies, revealing promising results for further exploration as a therapeutic agent .
| Cancer Cell Line | IC (µM) |
|---|---|
| HeLa | 25 |
| MCF-7 | 30 |
| A549 | 28 |
The biological activity of this compound is attributed to its ability to act as both an electrophile and nucleophile, depending on the environmental conditions. This dual behavior allows it to interact with various biological targets effectively .
Molecular Docking Studies
Molecular docking studies have provided insights into the binding interactions of this compound with target proteins. The binding scores obtained from these studies suggest strong interactions facilitated by hydrogen bonds and hydrophobic interactions, which are crucial for its biological efficacy .
Case Studies
- Antimicrobial Efficacy : A study conducted on the antimicrobial properties of this compound demonstrated significant inhibition against Gram-positive and Gram-negative bacteria, establishing it as a candidate for developing new antimicrobial agents.
- Anticancer Potential : Another case study explored the effects of this compound on breast cancer cells, showing a marked reduction in cell viability and induction of apoptosis, thereby supporting its potential use in cancer therapy.
Q & A
Basic Research Questions
Q. What is a reliable synthetic route for Diethyl 2-(2-(2-nitrophenyl)hydrazono)malonate?
- Methodology : A one-pot nitro-reduction/double lactamization approach is effective. React 2-nitrofluorobenzene (1.0 mmol) with diethyl malonate (2.5 mmol) and K₂CO₃ (2.5 mmol) in DMF at 100°C for 1.5 hours. Purify via silica gel chromatography (2–10% EtOAc/hexanes) to yield the compound as a yellow liquid (90% yield) .
- Key Optimization : Excess diethyl malonate ensures complete nucleophilic aromatic substitution. Monitor reaction progress via TLC to avoid over-reduction.
Q. How is the compound characterized spectroscopically?
- 1H NMR Analysis : Key peaks include δ 8.08 (d, J = 7.3 Hz, aromatic H), 5.30 (s, malonate CH), and 4.27 (q, OCH₂CH₃). Confirm purity by absence of extraneous peaks .
- 13C NMR : Peaks at δ 166.74 and 165.58 confirm ester carbonyl groups, while δ 148.28 corresponds to the nitrophenyl group .
Q. What solvents and conditions are optimal for recrystallization?
- Use ethyl acetate/hexanes (1:3) for slow crystallization. Cooling to –20°C improves crystal lattice formation. Avoid aqueous workup due to hydrolytic sensitivity of the malonate ester .
Advanced Research Questions
Q. How does the hydrazone moiety influence bioactivity against Staphylococcus aureus?
- Mechanistic Insight : The hydrazone group enhances membrane permeability, disrupting bacterial lipid bilayers. In disk diffusion assays, the compound shows MIC values comparable to vancomycin (2xMIC). Activity is pH-dependent, with optimal efficacy at neutral pH .
- Structural Modifications : Substituting the nitro group with electron-withdrawing groups (e.g., CF₃) increases potency by 30% .
Q. What computational methods validate its potential as a SARS-CoV-2 inhibitor?
- Docking Studies : Molecular docking (PDB: 6LU7) reveals binding to the Mpro active site (ΔG = –8.2 kcal/mol). Key interactions include H-bonding with His41 and hydrophobic contacts with Met49 .
- DFT Analysis : The nitro group’s electron-withdrawing effect stabilizes the enolate intermediate, critical for covalent inhibition .
Q. How to resolve contradictions in reported NMR data for the malonate backbone?
- Case Study : Discrepancies in δ 5.30 (s, 1H) vs. δ 5.15 (s, 1H) arise from solvent polarity (CDCl₃ vs. DMSO-d₆). Use deuterated chloroform for consistency with literature .
- Solution : Perform variable-temperature NMR to assess conformational flexibility. Rotameric equilibria may explain peak splitting .
Q. What side reactions occur during Buchwald-Hartwig coupling with bromobenzyl derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
